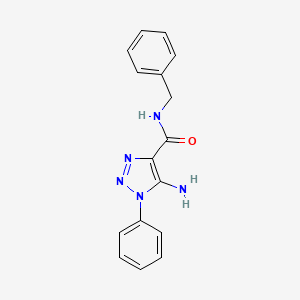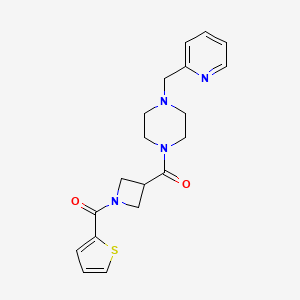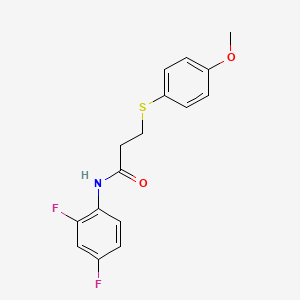
5-氨基-N-苄基-1-苯基-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound with the molecular formula C10H11N5O . It is part of the triazole family, which is known for its versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be viewed using Java or Javascript . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazoles bearing N-ethyl aniline ring showed enhanced inhibitory activity than N-methyl aniline ring . The triazoles undergo a variety of chemical reactions, often involving their three nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide include a molecular weight of 217.2272 . Its IR spectrum can be viewed using Java or Javascript .科学研究应用
合成和化学性质
5-氨基-N-苄基-1-苯基-1H-1,2,3-三唑-4-甲酰胺参与各种生物活性化合物的合成和化学反应。它在合成肽模拟物和其他活性化合物中的作用因其能够进行 Dimroth 重排而突出,这一挑战通过钌催化的环加成反应来解决,用于三唑肽和潜在 HSP90 抑制剂的氨基酸的区域控制合成 (S. Ferrini 等人,2015 年)。此外,它在碱性溶液中转化为富含 4-苄氨基-1,2,3-三唑衍生物的平衡混合物,证明了该化合物的多功能反应性和在制备化学应用中的潜力 (A. Albert,1970)。
抗病毒和抗菌应用
这种化合物及其衍生物已因其抗病毒和抗菌活性而被探索。值得注意的是,基于苯甲酰胺的 5-氨基吡唑及其稠合杂环对禽流感病毒表现出显着的活性,突出了 5-氨基-1,2,3-三唑-4-甲酰胺衍生物在抗病毒剂开发中的潜力 (A. Hebishy 等人,2020 年)。此外,一些新的 1,2,4-三唑衍生物已表现出良好至中等的抗菌活性,表明它们在对抗微生物感染中很有用 (H. Bektaş 等人,2007 年)。
作用机制
Target of Action
It’s known that triazole compounds, which include 5-amino-n-benzyl-1-phenyl-1h-1,2,3-triazole-4-carboxamide, can bind with high affinity to multiple receptors and enzymes . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could result in changes to the function of these enzymes, potentially leading to the observed biological effects of the compound.
Biochemical Pathways
It’s known that triazole compounds can interact with amino acids present in the active site of egfr receptors . This interaction could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
It’s known that some triazole compounds have shown effective cytotoxic activity against various cancer cell lines . This suggests that 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide could potentially have similar effects.
Action Environment
It’s known that the efficacy of some triazole compounds can be influenced by environmental conditions .
未来方向
生化分析
Biochemical Properties
5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions due to its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions . These interactions enhance its biocompatibility and stability against metabolic degradation . The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and cellular signaling. For instance, it has been observed to interact with enzymes that facilitate the synthesis of other triazole derivatives, indicating its potential role in modulating enzymatic activities .
Cellular Effects
The effects of 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound can induce cell cycle arrest, particularly in the M-phase (mitosis), which can lead to apoptosis in certain cancer cell lines . Additionally, it has been found to modulate the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activities. The compound’s ability to form stable complexes with proteins and enzymes is attributed to its strong dipole moment and hydrogen bonding capabilities . These interactions can lead to changes in gene expression, further influencing cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide have been observed to change over time. The compound exhibits high stability, with minimal degradation over extended periods . Long-term studies have shown that it can maintain its biochemical activity, although some changes in cellular function may occur due to prolonged exposure . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profiles .
Dosage Effects in Animal Models
The effects of 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for potential clinical applications .
Metabolic Pathways
5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s stability against metabolic degradation allows it to persist in biological systems, thereby exerting prolonged effects . It can influence metabolic flux and alter metabolite levels, which may contribute to its therapeutic and toxicological profiles .
Transport and Distribution
Within cells and tissues, 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity . The compound’s distribution patterns are crucial for understanding its pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
5-amino-N-benzyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c17-15-14(16(22)18-11-12-7-3-1-4-8-12)19-20-21(15)13-9-5-2-6-10-13/h1-10H,11,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDRBCIRDJDFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluoro-4-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605923.png)
![Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2605925.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2605926.png)
![2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile](/img/structure/B2605927.png)
![2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2605929.png)
![1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B2605930.png)

![2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2605932.png)
![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate](/img/structure/B2605937.png)

![N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide](/img/structure/B2605941.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B2605943.png)
![N-allyl-2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2605946.png)